![molecular formula C67H42N4 B15218111 6,9-Bis(4-(9H-carbazol-9-yl)phenyl)-2-(naphthalen-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B15218111.png)
6,9-Bis(4-(9H-carbazol-9-yl)phenyl)-2-(naphthalen-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,9-Bis(4-(9H-carbazol-9-yl)phenyl)-2-(naphthalen-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple aromatic rings and heterocyclic components, making it a subject of interest in materials science and organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Bis(4-(9H-carbazol-9-yl)phenyl)-2-(naphthalen-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as carbazole derivatives and phenanthroimidazole precursors. These intermediates are then subjected to coupling reactions, often using palladium-catalyzed cross-coupling techniques like Suzuki or Stille coupling. The reaction conditions usually involve an inert atmosphere, elevated temperatures, and the use of solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as column chromatography and recrystallization, is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
6,9-Bis(4-(9H-carbazol-9-yl)phenyl)-2-(naphthalen-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrogenated aromatic compounds. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic rings.
Applications De Recherche Scientifique
6,9-Bis(4-(9H-carbazol-9-yl)phenyl)-2-(naphthalen-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole has several scientific research applications, including:
Materials Science: The compound is studied for its potential use in organic light-emitting diodes (OLEDs) due to its unique electronic properties and stability.
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology and Medicine: Research is ongoing to explore its potential as a fluorescent probe for biological imaging and as a therapeutic agent due to its interaction with biological macromolecules.
Industry: The compound’s stability and electronic properties make it a candidate for use in electronic devices and sensors.
Mécanisme D'action
The mechanism of action of 6,9-Bis(4-(9H-carbazol-9-yl)phenyl)-2-(naphthalen-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole involves its interaction with molecular targets through π-π stacking, hydrogen bonding, and van der Waals forces. These interactions can influence the electronic properties of the compound, making it suitable for applications in electronic devices. In biological systems, the compound may interact with proteins and nucleic acids, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Carbazole Derivatives: Compounds like 3,6-bis(tricyclo[3.3.1.13,7]dec-1-yl)-9H-carbazole share structural similarities and are studied for similar applications.
Phenanthroimidazole Derivatives: These compounds have similar core structures and are used in materials science and organic electronics.
Uniqueness
6,9-Bis(4-(9H-carbazol-9-yl)phenyl)-2-(naphthalen-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole stands out due to its combination of multiple aromatic rings and heterocyclic components, which confer unique electronic and photophysical properties. This makes it particularly valuable for applications in OLEDs and other electronic devices.
Propriétés
Formule moléculaire |
C67H42N4 |
|---|---|
Poids moléculaire |
903.1 g/mol |
Nom IUPAC |
6,9-bis(4-carbazol-9-ylphenyl)-2-naphthalen-2-yl-3-phenylphenanthro[9,10-d]imidazole |
InChI |
InChI=1S/C67H42N4/c1-2-16-50(17-3-1)71-66-58-39-33-48(45-30-36-52(37-31-45)70-63-24-12-8-20-55(63)56-21-9-13-25-64(56)70)42-60(58)59-41-47(32-38-57(59)65(66)68-67(71)49-27-26-43-14-4-5-15-46(43)40-49)44-28-34-51(35-29-44)69-61-22-10-6-18-53(61)54-19-7-11-23-62(54)69/h1-42H |
Clé InChI |
XYUNPWYNKCZNPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=C(C4=C(C=C(C=C4)C5=CC=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C9=C3C=CC(=C9)C1=CC=C(C=C1)N1C3=CC=CC=C3C3=CC=CC=C31)N=C2C1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl (5R,7S)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B15218030.png)
![2-[(1-Amino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide](/img/structure/B15218035.png)
![7-Cyclopentyl-7h-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B15218039.png)
![4-[(1R)-1-aminoethyl]benzene-1-sulfonamide](/img/structure/B15218041.png)
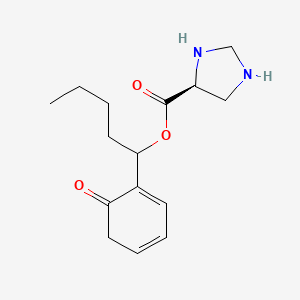
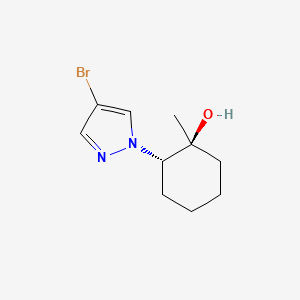
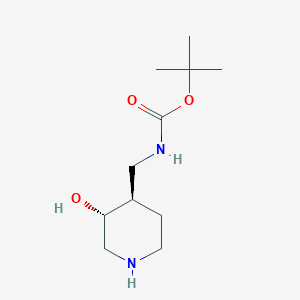
![(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B15218064.png)
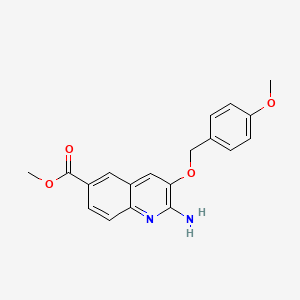
![6-Methoxybenzo[d][1,3]dioxol-5-ol](/img/structure/B15218075.png)
![2-Amino-7-azaspiro[3.5]nonane](/img/structure/B15218081.png)
![3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline](/img/structure/B15218083.png)
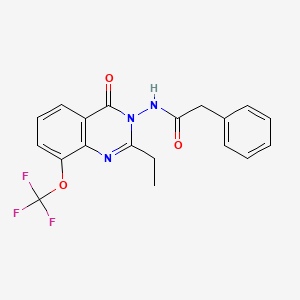
![(6AS,10R)-2-chloro-10-methyl-4-((methylsulfonyl)methyl)-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine](/img/structure/B15218090.png)
